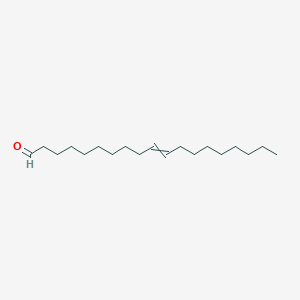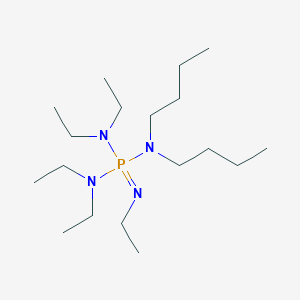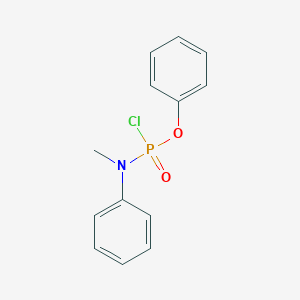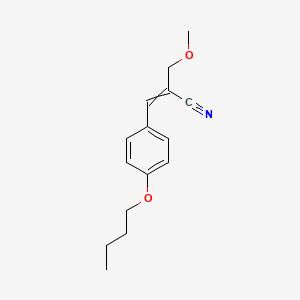
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester is a complex organic compound known for its unique structural properties. This compound is part of the thioester family, where a sulfur atom replaces the oxygen atom in the ester linkage. This modification significantly impacts its chemical behavior and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester typically involves the esterification of benzenecarbothioic acid with 4-(tetradecyloxy)benzenol and 4-pentylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester involves its interaction with specific molecular targets. The sulfur atom in the thioester group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The aromatic rings can participate in π-π interactions, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioic acid, 4-(hexyloxy)-, S-(4-pentylphenyl) ester
- Benzenecarbothioic acid, 4-(decyloxy)-, S-(4-pentylphenyl) ester
Uniqueness
The presence of the tetradecyloxy group in Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester imparts unique hydrophobic properties, making it more suitable for applications requiring water-resistant characteristics. This distinguishes it from similar compounds with shorter alkoxy chains .
Properties
CAS No. |
77638-16-5 |
|---|---|
Molecular Formula |
C32H48O2S |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-tetradecoxybenzenecarbothioate |
InChI |
InChI=1S/C32H48O2S/c1-3-5-7-8-9-10-11-12-13-14-15-17-27-34-30-23-21-29(22-24-30)32(33)35-31-25-19-28(20-26-31)18-16-6-4-2/h19-26H,3-18,27H2,1-2H3 |
InChI Key |
GNSNEFSMVYSNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)





